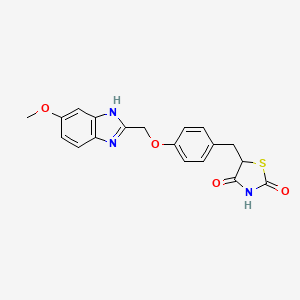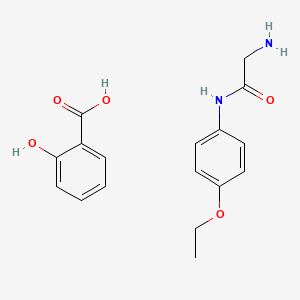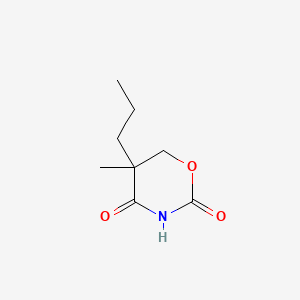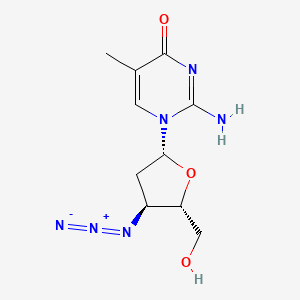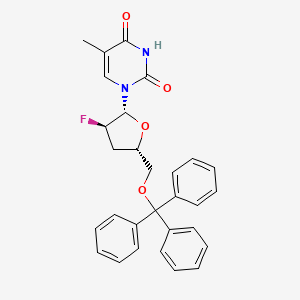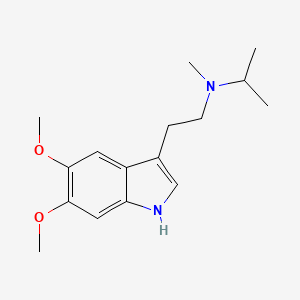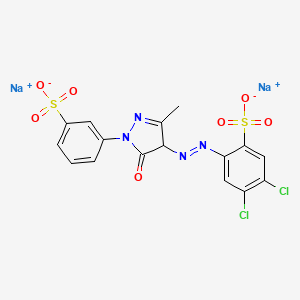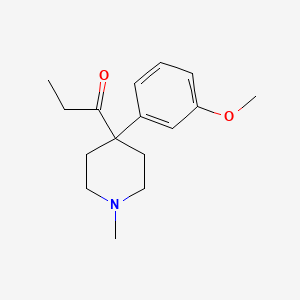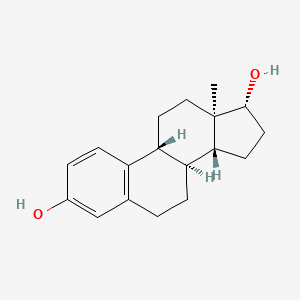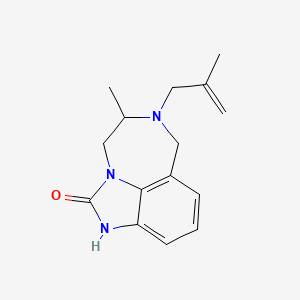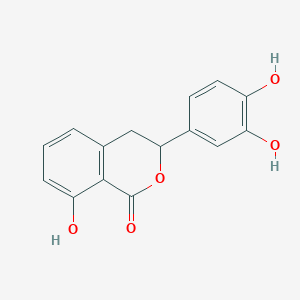
3-(3-Azaspiro(5.5)undec-3-yl)-N,N-dimethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azaspiro(55)undec-3-yl)-N,N-dimethyl-1-propanamine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azaspiro(5.5)undec-3-yl)-N,N-dimethyl-1-propanamine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azaspiro(5.5)undec-3-yl)-N,N-dimethyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-(3-Azaspiro(5.5)undec-3-yl)-N,N-dimethyl-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Azaspiro(5.5)undec-3-yl)-N,N-dimethyl-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Azaspiro(5.5)undec-3-yl)benzaldehyde
- 3-(3-Azaspiro(5.5)undec-3-yl)-2,2-dimethyl-1-propanethiol
- 5-(3-Azaspiro(5.5)undec-3-yl)-1-pentanethiol
Uniqueness
3-(3-Azaspiro(5.5)undec-3-yl)-N,N-dimethyl-1-propanamine is unique due to its specific spirocyclic structure and the presence of the dimethylamino group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
21765-03-7 |
|---|---|
Molecular Formula |
C15H30N2 |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
3-(3-azaspiro[5.5]undecan-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H30N2/c1-16(2)11-6-12-17-13-9-15(10-14-17)7-4-3-5-8-15/h3-14H2,1-2H3 |
InChI Key |
HLQZGVFXXFVXIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CCC2(CCCCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



